Target Selectivity Profile: Cilengitide vs. MK-0429 and GLPG0187
Cilengitide demonstrates a distinct selectivity profile as a cyclic RGD pentapeptide, primarily inhibiting αvβ3 and αvβ5 integrins. In contrast, the non-peptide pan-integrin antagonists MK-0429 and GLPG0187 exhibit broad-spectrum inhibition across a wider array of αv and α5 integrin heterodimers. This difference in target breadth is a critical factor in experimental design, as the biological outcome will be influenced by the inhibition of additional integrins.
| Evidence Dimension | Integrin Inhibition Profile (Targets & Potency) |
|---|---|
| Target Compound Data | αvβ3: IC50 0.61-4 nM; αvβ5: IC50 8.4-79 nM; α5β1: IC50 14.9 nM. Minimal activity against αIIbβ3 (platelet integrin). |
| Comparator Or Baseline | MK-0429: αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1 (IC50s: 0.1 - 12.2 nM). GLPG0187: αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1 (IC50s: 1.2 - 7.7 nM). |
| Quantified Difference | Cilengitide is a selective antagonist of αvβ3 and αvβ5, whereas MK-0429 and GLPG0187 are pan-integrin antagonists targeting ≥6 integrin subtypes. |
| Conditions | Cell-free binding assays (recombinant integrins). |
Why This Matters
Selecting Cilengitide ensures the interrogation of αvβ3 and αvβ5 biology specifically, avoiding confounding effects from broad-spectrum integrin inhibition.
